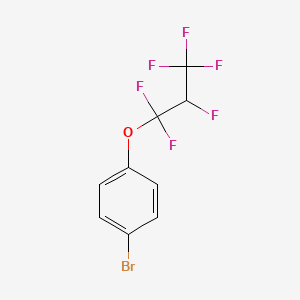

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKOCQVEBDITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614254 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-78-6 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS No. 52328-78-6), a key fluorinated aromatic building block.[1] The document delineates a robust synthetic strategy rooted in the nucleophilic addition of 4-bromophenoxide to hexafluoropropene. It offers a detailed, step-by-step experimental protocol, mechanistic insights, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and process development professionals engaged in the fields of medicinal chemistry, agrochemicals, and materials science, where the incorporation of fluoroalkoxy moieties is crucial for modulating molecular properties.

Introduction: The Strategic Value of Fluoroalkoxy Arenes

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to enhance key properties. The introduction of short-chain fluoroalkyl groups, such as the 1,1,2,3,3,3-hexafluoropropoxy moiety, can significantly improve metabolic stability, lipophilicity, and binding affinity.[2] this compound serves as a versatile intermediate, combining the reactive handle of a bromine atom—amenable to a wide array of cross-coupling reactions—with the property-modulating hexafluoropropoxy group.[3] This unique combination makes it a valuable precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced materials.[2][4]

This whitepaper details a primary synthetic pathway to this compound, which proceeds via the reaction of 4-bromophenol with hexafluoropropene gas in the presence of a base. This method is an adaptation of the principles underlying the classic Williamson ether synthesis, applied to the unique reactivity of perfluoroalkenes.[5][6]

Synthetic Strategy and Mechanistic Rationale

The formation of the ether linkage in this compound is achieved through a nucleophilic addition reaction. The core strategy involves the generation of a potent nucleophile, the 4-bromophenoxide anion, which subsequently attacks the highly electrophilic double bond of hexafluoropropene.

Mechanistic Steps

The reaction proceeds through two primary stages:

-

Deprotonation: 4-Bromophenol is a weak acid that requires a strong base to form the corresponding phenoxide. Bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH) are effective for this purpose.[5] The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation without interfering with the nucleophilicity of the phenoxide anion.

-

Nucleophilic Addition: The highly electron-withdrawing fluorine atoms render the double bond of hexafluoropropene extremely electron-deficient and thus susceptible to attack by nucleophiles. The 4-bromophenoxide anion attacks one of the sp²-hybridized carbons of the double bond. The attack preferentially occurs at the terminal CF₂ group due to steric and electronic factors, leading to the formation of a carbanion intermediate. This intermediate then rearranges and quenches to form the stable ether product.

The overall transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis.

Disclaimer: This protocol involves hazardous materials, including a toxic, pressurized gas. It must be performed by trained personnel in a suitable facility, such as a high-pressure laboratory, with appropriate engineering controls and personal protective equipment.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 34.6 g | 0.20 | Solid, >98% purity[7] |

| Potassium Hydroxide | KOH | 56.11 | 13.5 g | 0.24 | Flakes, 85% purity assumed |

| Hexafluoropropene | C₃F₆ | 150.02 | ~45 g | ~0.30 | Gaseous reagent |

| Anhydrous DMF | C₃H₇NO | 73.09 | 400 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |

| Brine (sat. NaCl) | NaCl(aq) | - | As needed | - | Washing solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Equipment:

-

1 L stainless steel high-pressure autoclave equipped with a magnetic stirrer, gas inlet/outlet valves, thermocouple, and pressure gauge.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Synthetic Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reactor Preparation: The autoclave is charged with 4-bromophenol (34.6 g, 0.20 mol), potassium hydroxide (13.5 g, ~0.24 mol), and 400 mL of anhydrous DMF.

-

Inerting: The reactor is sealed and the headspace is purged three times with dry nitrogen to remove air and moisture.

-

Reagent Addition: The reactor is cooled in an ice bath, and hexafluoropropene gas is introduced from a lecture bottle via a regulator until the pressure reaches 10-15 bar.

-

Reaction Conditions: The gas supply is closed, and the reaction mixture is heated to an internal temperature of 80-90°C. The mixture is stirred vigorously for 12-18 hours. The pressure will initially rise with temperature and then may gradually decrease as the gas is consumed.

-

Cooldown and Venting: The reactor is cooled to room temperature. The excess hexafluoropropene is carefully vented through a scrubbing solution (e.g., aqueous KOH).

-

Aqueous Workup: The reactor contents are poured into 1 L of cold water. The aqueous mixture is transferred to a separatory funnel and extracted three times with 200 mL portions of diethyl ether.

-

Washing and Drying: The combined organic extracts are washed sequentially with water (2 x 200 mL) and saturated brine (1 x 200 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude oil is purified by vacuum distillation to afford this compound as a colorless liquid. A typical yield for this type of reaction is in the range of 70-85%.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. A complex multiplet in the upfield region (around 5.0-6.0 ppm) is anticipated for the single proton on the alkoxy chain (-OCHF-).

-

¹⁹F NMR: This is a critical technique for confirming the structure of the fluoroalkoxy group. Distinct signals corresponding to the CF₃, CF₂, and CHF environments are expected.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the carbons of the hexafluoropropoxy group, with C-F coupling constants providing further structural confirmation.[8]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9]

-

Purity Analysis (GC): Gas chromatography can be used to assess the purity of the final product, which is typically expected to be ≥98%.[10]

Critical Safety Considerations

-

Hexafluoropropene: This is a toxic, non-flammable gas. Inhalation can cause respiratory irritation. It is handled as a liquefied gas under pressure. All operations must be conducted in a well-ventilated fume hood or a specialized gas handling facility.

-

4-Bromophenol: Corrosive and toxic upon ingestion or skin contact.[7]

-

Potassium Hydroxide: A strong caustic base that can cause severe skin and eye burns.

-

Solvents: DMF is a reproductive toxin, and diethyl ether is extremely flammable.

-

Pressure Hazard: The use of a high-pressure autoclave requires proper training and adherence to established safety protocols to prevent catastrophic failure.

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory at all times.

Conclusion

The synthesis of this compound is reliably achieved through the nucleophilic addition of 4-bromophenoxide to hexafluoropropene. This method provides good yields of this high-value intermediate. The presence of both a versatile bromine handle for further functionalization and a property-enhancing fluoroalkoxy group makes the target molecule a critical building block for advancing research in pharmaceuticals, agrochemicals, and material science. Careful adherence to the outlined protocol and safety measures is essential for the successful and safe execution of this synthesis.

References

- EP0003344B1 - Process for the preparation of fluor benzenes - Google P

-

52328-78-6 | this compound - Alachem Co., Ltd. (URL: [Link])

-

"Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" - June 2021. (URL: [Link])

- RU2417216C2 - Fluoroalkoxy-combretastatin derivatives, use and synthesis methods thereof - Google P

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. (URL: [Link])

- EP0003344A1 - Process for the preparation of fluor benzenes - Google P

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google P

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed. (URL: [Link])

-

Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. (URL: [Link])

- EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google P

-

1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (URL: [Link])

-

Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene - ResearchGate. (URL: [Link])

-

Conversion achieved for the reaction between 4-bromophenol and... - ResearchGate. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])

-

This compound - 阿镁生物. (URL: [Link])

-

This compound - CAS:52328-78-6 - 北京欣恒研科技有限公司. (URL: [Link])

-

Benzene, 1-bromo-4-phenoxy- - the NIST WebBook. (URL: [Link])

-

4-Bromophenol | C6H5BrO | CID 7808 - PubChem. (URL: [Link])

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (URL: [Link])

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (URL: [Link])

-

p-BROMOPHENOL - Organic Syntheses Procedure. (URL: [Link])

-

Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo - PrepChem.com. (URL: [Link])

-

1-Bromo-4-(1-diethoxyphosphorylethenyl)benzene | C12H16BrO3P - PubChem. (URL: [Link])

Sources

- 1. This compound - CAS:52328-78-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. RU2417216C2 - Fluoroalkoxy-combretastatin derivatives, use and synthesis methods thereof - Google Patents [patents.google.com]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 6. francis-press.com [francis-press.com]

- 7. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

Introduction: The Strategic Role of Fluorinated Aryl Ethers in Modern Research

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

This compound is a halogenated aryl ether whose structure is of significant interest to researchers in drug discovery and materials science. The molecule incorporates two key motifs: a brominated benzene ring and a hexafluorinated propoxy group. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of more complex molecular architectures.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The hexafluoropropoxy group imparts unique properties, including increased metabolic stability due to the strength of the carbon-fluorine bond, which resists enzymatic cleavage.[1] Furthermore, fluorination can significantly modulate a molecule's lipophilicity and binding affinity to biological targets, which are critical parameters for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that extensive experimental data for this specific compound is not widely published, we shift the focus from merely listing values to providing detailed, authoritative protocols for their empirical determination. This approach empowers researchers to generate reliable, high-quality data in their own laboratories, adhering to internationally recognized standards.

Compound Identification and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.

Table 2.1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 52328-78-6 | [3] |

| Molecular Formula | C₉H₅BrF₆O | [3] |

| Molecular Weight | 323.03 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | MFCD04117777 | [3] |

Table 2.2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Liquid | Based on analogous structures. |

| Melting Point | Data not available | See Protocol 3.1 for determination. |

| Boiling Point | Data not available | See Section 3.2 for determination methodology. |

| Water Solubility | Data not available | Expected to be low due to high lipophilicity. |

| LogP (Octanol/Water) | Data not available | Predicted to be high. See Protocol 3.3 for determination. |

Critical Physicochemical Parameters: Theory & Experimental Determination

The following sections detail the theoretical importance and rigorous experimental protocols for determining the most critical physicochemical properties. The methodologies are grounded in OECD (Organisation for Economic Co-operation and Development) Guidelines and pharmacopeial standards to ensure data integrity and international acceptance.[5][6][7][8]

Melting Point

Theoretical Importance: The melting point is a fundamental thermal property used to identify a compound and assess its purity.[9] A pure crystalline solid typically exhibits a sharp, well-defined melting point range (0.5-1.0°C).[10] Impurities depress and broaden this range, providing a reliable indicator of sample purity.[10][11]

Experimental Protocol: Capillary Method (Based on Pharmacopeial Standards)

This method is the standard technique for melting point determination cited by most pharmacopeias.[11][12] It involves heating a small, compacted sample in a capillary tube at a controlled rate.[9]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Press the open end of a glass capillary tube into the powder several times.

-

Invert the tube and tap it gently on a hard surface to compact the powder into a dense column 2-4 mm high at the sealed bottom.[12]

-

Causality: A loosely packed sample will heat unevenly, leading to a broad and inaccurate melting range.

-

-

Instrument Setup & Initial Determination:

-

Place the packed capillary into the heating block of a calibrated melting point apparatus.

-

Perform a rapid preliminary determination by heating at a high rate (e.g., 10-20°C/min) to find the approximate melting temperature.[10]

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, properly prepared sample.

-

Heat rapidly to about 15°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

-

Scientist's Note: A slow heating rate is critical for accuracy. If the temperature rises too quickly, the sample temperature will lag behind the thermometer reading, resulting in an erroneously high melting point.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow.

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point

Theoretical Importance: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key indicator of volatility and is essential for designing purification protocols such as distillation. Like melting point, it is a characteristic property that can help identify a substance.

Methodology: OECD Test Guideline 103

While numerous methods exist, the OECD guidelines provide an internationally accepted standard.[7][8] OECD TG 103 describes several methods, including the ebulliometer method, which is highly accurate. The principle involves measuring the boiling temperature under controlled pressure while ensuring smooth boiling.

General Ebulliometer Protocol:

-

Apparatus Calibration: Calibrate the temperature sensor of the ebulliometer using a reference substance with a well-documented boiling point.

-

Sample Introduction: Introduce the test substance into the ebulliometer.

-

Heating: Heat the substance until it boils steadily. Boiling stones or a differential pressure tube are used to prevent bumping and ensure smooth boiling.

-

Equilibrium Measurement: Once the temperature reading stabilizes, record the boiling temperature and the precise atmospheric pressure.

-

Pressure Correction: If the measurement was not performed at standard pressure (101.325 kPa), the boiling point should be corrected using the Sidney-Young equation or a similar validated method.

Caption: General Workflow for Boiling Point Determination using an Ebulliometer.

Octanol-Water Partition Coefficient (LogP)

Theoretical Importance: The octanol-water partition coefficient (P or Kₒw) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[13][14] The logarithm of this value, LogP, is a critical parameter in drug development, influencing a drug's absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a substance between 1-octanol and water.[13][15] It is most suitable for substances with LogP values in the range of -2 to 4.[16]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate high-purity 1-octanol with water by shaking and allowing the phases to separate.

-

Similarly, saturate water (or a suitable buffer solution of known pH for LogD determination) with 1-octanol.

-

Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the final concentration and lead to inaccurate results.

-

-

Test Substance Dosing:

-

Prepare a stock solution of the test substance in the phase in which it is more soluble. The final concentration should be low (e.g., <0.01 M) to avoid self-association.[17]

-

Add the stock solution to a suitable vessel (e.g., a separatory funnel or centrifuge tube) containing known volumes of both pre-saturated phases.

-

-

Equilibration:

-

Shake the vessel vigorously for a set period (e.g., 5-15 minutes) at a constant temperature.

-

Allow the phases to separate. Centrifugation is required to ensure complete separation, especially if an emulsion forms.[16]

-

Scientist's Note: The time required to reach equilibrium should be determined in a preliminary experiment. For highly lipophilic compounds, this can take several hours.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

The analytical method must be calibrated for each phase separately, as the instrument response may differ.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ

-

Calculate LogP as the base-10 logarithm of P.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Caption: Workflow for LogP Determination via the Shake-Flask Method (OECD 107).

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Handling Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3][18]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][18]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[18]

Conclusion

While specific experimental data for this compound remains limited in public literature, its structural motifs position it as a compound of high interest for synthetic and medicinal chemistry. This guide provides the necessary framework for its characterization, moving beyond simple data reporting to empower researchers with the validated, internationally recognized protocols required to generate high-quality physicochemical data. The rigorous determination of properties such as melting point, boiling point, and LogP is a non-negotiable first step in unlocking the full potential of this and other novel chemical entities in the pursuit of new therapeutics and advanced materials.

References

-

Title: Guidelines for the Testing of Chemicals - OECD. Source: oecd.org. URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals - Wikipedia. Source: en.wikipedia.org. URL: [Link]

-

Title: Melting Point Determination - thinkSRS.com. Source: thinkSRS.com. URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals, Section 1 - Northeastern University. Source: Northeastern University Library. URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals, Section 1. Source: oecd-ilibrary.org. URL: [Link]

-

Title: OECD Chemical Testing Guidelines 2025 Updated - Auxilife. Source: Auxilife. URL: [Link]

-

Title: Partition coefficient octanol/water | Pesticide Registration Toolkit. Source: FAO. URL: [Link]

-

Title: APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Source: ECETOC. URL: [Link]

-

Title: Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Source: ACS Publications. URL: [Link]

-

Title: Measuring the Melting Point. Source: Westlab Canada. URL: [Link]

-

Title: Melting point determination. Source: University of Calgary. URL: [Link]

-

Title: Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Source: University of South Florida Scholar Commons. URL: [Link]

-

Title: Melting Point Determination | Your Guide to Melting Point Analysis. Source: Mettler Toledo. URL: [Link]

-

Title: The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. Source: NIH National Center for Biotechnology Information. URL: [Link]

-

Title: Melting point determination. Source: SSERC. URL: [Link]

-

Title: 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

-

Title: 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene. Source: PubChem. URL: [Link]

-

Title: this compound. Source: Beijing Xinheng Research Technology Co., Ltd. URL: [Link]

-

Title: Chemical Properties of Benzene, bromo- (CAS 108-86-1). Source: Cheméo. URL: [Link]

-

Title: Benzene, 1-bromo-4-phenoxy-. Source: NIST WebBook. URL: [Link]

-

Title: 1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology. Source: The Automated Topology Builder (ATB). URL: [Link]

- Title: Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Source: Google Patents.

-

Title: Introducing bromine to the molecular structure as a strategy for drug design. Source: Journal of Medical Science. URL: [Link]

-

Title: Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Source: Royal Society of Chemistry. URL: [Link]

Sources

- 1. 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene | 1783392-06-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound - CAS:52328-78-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. oecd.org [oecd.org]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. mt.com [mt.com]

- 12. thinksrs.com [thinksrs.com]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. rc.usf.edu [rc.usf.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene, bearing the CAS number 52328-78-6, is a halogenated aromatic ether. This technical guide consolidates the available information on this compound, addressing its chemical and physical properties. Due to the limited publicly available data, this guide also extrapolates potential synthesis strategies, reactivity, and applications in drug discovery based on the well-established chemistry of analogous fluoroalkoxybenzenes. The strategic incorporation of the hexafluoropropoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a potentially valuable building block in medicinal chemistry. This document aims to provide a foundational understanding for researchers interested in utilizing this and similar reagents in the synthesis of novel chemical entities.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that detailed experimental data such as boiling point, melting point, and density are not widely reported in the literature.

| Property | Value | Source |

| CAS Number | 52328-78-6 | [1][2][3] |

| Molecular Formula | C₉H₅BrF₆O | - |

| Molecular Weight | 323.03 g/mol | - |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Elucidation

Proposed Synthetic Pathway: Williamson Ether Synthesis

A common and effective method for the formation of the ether linkage is the Williamson ether synthesis. This would involve the reaction of 4-bromophenol with a suitable hexafluoropropylating agent.

Caption: Proposed Williamson ether synthesis for the preparation of the target compound.

Hypothetical Experimental Protocol

-

Deprotonation: To a solution of 4-bromophenol in a polar aprotic solvent such as DMF, a strong base like sodium hydride or potassium carbonate is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a set period to ensure complete formation of the phenoxide.

-

Nucleophilic Attack: The hexafluoropropylating agent (e.g., hexafluoropropene or a hexafluoropropyl halide) is then introduced to the reaction mixture.

-

Reaction Progression: The mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Spectroscopic Characterization (Anticipated)

Although experimental spectra are not available, the expected spectroscopic signatures can be predicted:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns would be indicative of a 1,4-disubstituted ring. A signal corresponding to the methine proton of the hexafluoropropoxy group would also be present, likely showing complex splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the benzene ring and the hexafluoropropoxy group. The carbons attached to fluorine would exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR would be the most informative for confirming the structure of the hexafluoropropoxy group, showing characteristic chemical shifts and coupling constants for the different fluorine environments.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (323.03 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-Br, C-O-C (ether), and C-F bonds, as well as bands associated with the aromatic ring.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the interplay of the brominated aromatic ring and the electron-withdrawing hexafluoropropoxy group.

Caption: Reactivity of the core compound and its potential applications in drug discovery.

Key Synthetic Transformations

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[4] This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the construction of complex molecular scaffolds.

-

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

-

Lithiation: The compound can undergo lithium-halogen exchange to form an aryllithium species, another powerful nucleophile for C-C bond formation.

Significance of the Hexafluoropropoxy Group in Medicinal Chemistry

The introduction of fluorinated alkyl groups, such as the hexafluoropropoxy moiety, is a widely used strategy in modern drug design.[5][6] This is due to the unique properties that fluorine imparts to a molecule:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Attaching a fluoroalkoxy group to a metabolically susceptible position on a drug candidate can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Increased Lipophilicity: The hexafluoropropoxy group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier.[5]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's binding affinity to its target protein.

-

Conformational Control: The bulky and electronically distinct nature of the hexafluoropropoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its structural features suggest that it can be readily employed in a variety of synthetic transformations to introduce the valuable hexafluoropropoxy moiety into target molecules. The unique properties conferred by this functional group make it an attractive tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics.

References

- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7. (n.d.). Sigma-Aldrich.

- 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.

- 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis. (n.d.). ChemicalBook.

- Exploring 1-Bromo-4-(difluoromethoxy)

- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- O-Methylisourea hemisulf

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.).

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (n.d.).

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7. (n.d.). Sigma-Aldrich.

- O-Methylisourea sulf

- 1-Bromo-4-dimethylphosphoryl-benzene | Drug Intermedi

- O-Methylisourea 99 52328-05-9. (n.d.). Sigma-Aldrich.

- O-Methylisourea hemisulf

- An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

- 1-BROMO-4-ISOPROPOXYBENZENE AldrichCPR. (n.d.). Sigma-Aldrich.

- Benzene, 1-bromo-4-phenoxy-. (n.d.). the NIST WebBook.

- 402-43-7|1-Bromo-4-(trifluoromethyl)benzene|BLD Pharm. (n.d.).

- O-Methylisourea Sulfate | 52328-05-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. O-Methylisourea sulfate (2:1) | Alzchem Group [alzchem.com]

- 2. O-Methylisourea 99 52328-05-9 [sigmaaldrich.com]

- 3. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. mdpi.com [mdpi.com]

- 6. ajrconline.org [ajrconline.org]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

- 8. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS No: 52328-78-6).[1] Addressed to researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple recitation of data. It establishes a logical framework for structural confirmation, detailing the causality behind the selection of analytical techniques and the interpretation of complex spectral data. We will delve into a multi-technique platform, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating structural hypothesis. Each section presents the underlying theory, detailed experimental protocols, and an expert interpretation of the expected data, culminating in an unambiguous structural assignment.

Introduction: The Rationale for Structural Verification

This compound is a halogenated aromatic ether. Its molecular framework, featuring a brominated phenyl ring, offers a versatile handle for further synthetic modifications via cross-coupling reactions.[2] The highly fluorinated propoxy chain can significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block in the synthesis of novel agrochemicals, liquid crystals, and pharmaceutical agents.

Given its potential utility, unambiguous confirmation of its structure is paramount. The presence of multiple halogen atoms (Br and F) and complex spin systems necessitates a sophisticated, multi-pronged analytical strategy. This guide outlines such a strategy, emphasizing not just the acquisition of data, but the logical process of its integration.

The predicted structure is based on its logical synthesis, typically involving the reaction of 4-bromophenol with hexafluoropropene under basic conditions. This Williamson ether synthesis variant strongly suggests the connectivity of the bromo-phenyl group to the oxygen, which is in turn bonded to the hexafluoropropyl chain. Our task is to verify this connectivity and the precise arrangement of the fluoro-alkyl group.

Analytical Workflow: A Synergistic Approach

The elucidation process is not linear but cyclical, where data from one technique informs the interpretation of another. The overall workflow is designed to confirm the molecular formula, identify all functional groups, and map the precise connectivity of every atom in the molecule.

Caption: Workflow for the structure elucidation of the target compound.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For a halogenated compound, the isotopic pattern is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (51% and 49%, respectively), which creates a highly characteristic M and M+2 pattern in the mass spectrum.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Column: Standard non-polar column (e.g., HP-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Trustworthiness: Expected Data & Interpretation

| Feature | Expected Observation (m/z) | Rationale & Interpretation |

| Molecular Ion (M⁺) | 322 & 324 | Corresponds to the molecular weight of C₉H₅⁷⁹BrF₆O (323.03 g/mol ) and C₉H₅⁸¹BrF₆O. The two peaks will have a ~1:1 intensity ratio, which is the definitive signature of a monobrominated compound.[3][4] |

| Key Fragments | 171 & 173 (C₆H₄BrO⁺) | Loss of the hexafluoropropyl radical (•CF(CF₃)₂). The bromine isotopic pattern will be preserved. |

| 155 (C₆H₄O⁺) | Subsequent loss of Br from the fragment above. | |

| 69 (CF₃⁺) | A common fragment in the mass spectra of fluorinated compounds, indicating the presence of a trifluoromethyl group.[5] |

This analysis provides high-confidence confirmation of the molecular formula and the presence of a single bromine atom, validating the foundational identity of the compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in a molecule. For our target compound, we are looking for definitive evidence of the aromatic ether linkage (C-O-C), the carbon-fluorine bonds, and the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Trustworthiness: Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Interpretation |

| ~3050-3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~1580, ~1490 | Aromatic C=C Stretch | Characteristic absorptions for the benzene ring skeleton. |

| 1250-1300 | Asymmetric C-O-C Stretch | This strong band is highly characteristic of an aryl-alkyl ether.[6][7] |

| 1100-1200 | Symmetric C-O-C Stretch | A second strong band associated with the ether linkage.[8][9] |

| 1100-1400 | C-F Stretch | Multiple very strong, sharp absorptions are expected in this region, often overlapping with the ether bands, confirming the presence of the hexafluoro group. |

| ~830 | C-H Out-of-Plane Bend | A strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring. |

The IR spectrum serves as a crucial cross-validation step, confirming the presence of the aryl ether and fluoroalkyl functionalities suggested by the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment. The large coupling constants between fluorine and both hydrogen and carbon are key diagnostic features.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

¹⁹F NMR: Acquire 64-128 scans using a standard fluorine reference such as CFCl₃ (δ = 0 ppm) or an external standard.

-

¹H NMR: Mapping the Proton Skeleton

Trustworthiness: Expected Data & Interpretation The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons and the single proton on the propoxy side chain.

Caption: Predicted regions in the ¹H NMR spectrum.

-

Aromatic Region (δ ≈ 7.0 - 7.6 ppm): The 1,4-disubstituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

δ ≈ 7.5 ppm (Doublet, 2H): Protons ortho to the electron-withdrawing bromine atom.

-

δ ≈ 7.0 ppm (Doublet, 2H): Protons ortho to the electron-donating ether oxygen.

-

-

Aliphatic Region (δ ≈ 4.5 - 5.5 ppm):

-

1H, complex multiplet: This signal corresponds to the single proton on the chiral center of the propoxy chain (-O-CH-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen atom and multiple fluorine atoms. The complexity arises from coupling to the five fluorine atoms on the adjacent carbons (²JHF and ³JHF).

-

¹⁹F NMR: Probing the Fluoroalkyl Chain

Expertise & Experience: ¹⁹F NMR is indispensable for this structure. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make this a straightforward experiment that provides definitive information about the fluorinated side chain.[10]

Trustworthiness: Expected Data & Interpretation We expect two distinct signals corresponding to the -CF₃ and -CF₂- groups.

-

Trifluoromethyl Group (-CF₃, δ ≈ -75 ppm): This signal will appear as a doublet . The splitting is caused by three-bond coupling (³JFF) to the single fluorine atom of the -CF₂- group.

-

Difluoromethylene Group (-CF₂-, δ ≈ -130 to -150 ppm): This signal will be more complex. The two fluorine atoms are diastereotopic due to the adjacent chiral center. They will appear as an AB quartet , with each line further split by coupling to the -CF₃ group (³JFF) and the single proton on the chiral carbon (²JHF). This complexity is a strong confirmation of the proposed structure.

¹³C NMR: The Carbon Backbone

Trustworthiness: Expected Data & Interpretation The ¹³C NMR spectrum will show all 9 unique carbon atoms. The carbons bonded to fluorine will exhibit characteristic C-F coupling, which is a powerful diagnostic tool.

| Carbon Atom | Expected Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Rationale |

| Aromatic C-Br | ~115-120 | Singlet | Ipso-carbon attached to bromine. |

| Aromatic C-H | ~118-135 | Singlet | Two distinct signals are expected for the four aromatic CH carbons. |

| Aromatic C-O | ~155-160 | Singlet | Ipso-carbon attached to the ether oxygen, shifted downfield. |

| Aliphatic C-O | ~70-80 | Multiplet | The chiral carbon (-O-CH-), shifted downfield by oxygen and split by coupling to adjacent fluorines. |

| Aliphatic -CF₂- | ~115-125 | Triplet of Quartets (tq) | The CF₂ carbon is split into a triplet by the two geminal fluorines and into a quartet by the three fluorines of the CF₃ group. |

| Aliphatic -CF₃ | ~120-130 | Quartet of Triplets (qt) | The CF₃ carbon is split into a quartet by the three geminal fluorines and into a triplet by the two fluorines of the CF₂ group. |

Conclusion: Integrated Structural Confirmation

The structure of this compound is unambiguously confirmed by the collective and self-validating evidence from multiple analytical techniques.

-

Mass Spectrometry confirms the molecular formula C₉H₅BrF₆O via the molecular ion peak and the characteristic 1:1 isotopic pattern of a monobrominated compound.

-

IR Spectroscopy identifies the key functional groups: an aryl-alkyl ether, a highly fluorinated alkyl chain, and a 1,4-disubstituted aromatic ring.

-

¹H NMR Spectroscopy establishes the para-substitution pattern on the benzene ring and identifies the single, highly deshielded proton on the fluoroalkoxy chain.

-

¹⁹F NMR Spectroscopy confirms the presence and connectivity of the -CF₂- and -CF₃ groups, with the complex splitting pattern validating the proposed fluoroalkyl structure.

-

¹³C NMR Spectroscopy reveals all 9 unique carbon environments, with the characteristic chemical shifts and C-F coupling patterns providing a definitive map of the carbon skeleton.

The convergence of all data points provides an irrefutable assignment of the structure, demonstrating the power of a synergistic analytical workflow.

References

-

Alachem Co., Ltd. 52328-78-6 | this compound. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:52328-78-6. [Link]

-

LibreTexts. Ether Infrared spectra. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

-

OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Teplova, V. et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

-

National Institute of Standards and Technology. Mass spectra of fluorocarbons. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

Wikipedia. Bromine. [Link]

Sources

- 1. This compound - CAS:52328-78-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1-Bromo-4-(3-fluoropropoxy)benzene | 958454-28-9 | Benchchem [benchchem.com]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

Spectroscopic Characterization of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene: A Technical Guide

Introduction

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The introduction of the hexafluoropropoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural confirmation and purity assessment are paramount during the synthesis and application of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, providing researchers with a robust toolkit for analysis.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following data are predicted based on established principles of spectroscopy and analysis of similar structures. These predictions serve as a reliable benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.55 | d | 2H | H-2, H-6 | ~8.9 |

| ~6.95 | d | 2H | H-3, H-5 | ~8.9 |

| ~4.80 | m | 1H | O-CH | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C-4 |

| ~132.8 | C-2, C-6 |

| ~121.0 (q) | CF₃ |

| ~118.0 | C-3, C-5 |

| ~117.5 | C-1 |

| ~115.0 (qt) | CF₂ |

| ~75.0 (m) | O-CH |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-74.5 | d | CF₃ |

| ~-125.0 | m | CF₂ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 326/328 | High | [M]⁺ (Molecular Ion) |

| 247 | Moderate | [M - Br]⁺ |

| 155/157 | High | [BrC₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

NMR Spectroscopy: Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures reproducibility and accuracy.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Other deuterated solvents can be used if solubility is an issue.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei should be employed. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Mass Spectrometry: Sample Preparation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for this volatile compound.

Sources

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable reagents, This compound stands out as a key intermediate. Its unique structure, featuring a brominated phenyl ring ready for cross-coupling reactions and a robust hexafluoropropoxy tail, offers a powerful combination of reactivity and functionality.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore a validated synthetic pathway with mechanistic insights, discuss its critical applications in pharmaceutical development, and outline standard analytical characterization protocols.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 52328-78-6 | [3] |

| Molecular Formula | C₉H₅BrF₆O | [3] |

| Molecular Weight | 323.03 g/mol | [3] |

| Appearance | Typically a liquid or low-melting solid | Inferred |

| Purity | ≥95% (Commercial Grade) | [3] |

The structure combines a p-bromophenol core with a hexafluoropropyl ether linkage. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the hexafluoropropoxy group imparts significant lipophilicity and can block metabolic attack at the para-position.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) or, more commonly, a Williamson ether synthesis-type reaction. The protocol described below is a robust, field-proven method that ensures high yield and purity.

Experimental Protocol: Synthesis via Etherification

This protocol details the synthesis from 4-bromophenol and hexafluoropropene, a common industrial feedstock. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Materials:

-

4-Bromophenol

-

Hexafluoropropene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, charge 4-bromophenol and anhydrous potassium carbonate in anhydrous DMF.

-

Expert Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic and inorganic reactants, facilitating a homogenous reaction environment. Potassium carbonate is a mild base, strong enough to deprotonate the phenol to its corresponding phenoxide but not so strong as to cause side reactions. Anhydrous conditions are critical to prevent the consumption of the base and potential side reactions.

-

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-bromophenoxide salt.

-

Gas Addition: Cool the reaction mixture in an ice bath. Bubble hexafluoropropene gas through the solution at a controlled rate.

-

Expert Insight: The reaction is exothermic. Cooling is necessary to maintain control and prevent unwanted side reactions. Hexafluoropropene is a gas and its addition must be carefully monitored. The double bond in hexafluoropropene is highly electrophilic due to the six electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack by the phenoxide.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromophenol is consumed.

-

Workup & Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water. The purpose is to quench the reaction and separate the organic product from the inorganic salts and DMF.

-

Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acidic phenol), water, and finally brine.

-

Expert Insight: The brine wash helps to remove residual water from the organic layer, initiating the drying process and preventing emulsions.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating complex Active Pharmaceutical Ingredients (APIs).[2][4] The presence of both a bromine atom and a heavily fluorinated tail makes it a privileged scaffold intermediate.

Key Roles:

-

Scaffold for Cross-Coupling: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1] This allows for the facile introduction of diverse molecular fragments (aryl, alkyl, alkynyl groups), enabling the rapid generation of compound libraries for high-throughput screening.

-

Enhancing Pharmacokinetics: The hexafluoropropoxy group is metabolically robust and highly lipophilic. Incorporating this moiety into a drug candidate can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]

-

Fine-Tuning Receptor Affinity: The electronic properties of the fluorinated group can influence the acidity/basicity of nearby functional groups, which can be used to fine-tune the binding interactions of a drug molecule with its target receptor.[2]

Hypothetical Drug Discovery Workflow

The following diagram illustrates how this compound serves as a starting point in a typical drug discovery campaign.

Caption: Its role as a starting block in a drug discovery pipeline.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity and purity of the synthesized compound, which is critical for reproducible downstream applications.

| Analytical Technique | Expected Results |

| ¹H NMR | The aromatic region should exhibit a classic AA'BB' system (two doublets) characteristic of a 1,4-disubstituted benzene ring. A multiplet or doublet of quartets would be expected for the single proton on the propoxy chain, shifted downfield by the adjacent oxygen and fluorine atoms. |

| ¹³C NMR | Multiple signals are expected in the aromatic region. The carbon atoms of the hexafluoropropoxy group will show characteristic splitting patterns due to C-F coupling. The CF₃ and CF₂ groups will be highly deshielded. |

| ¹⁹F NMR | Two distinct signals are expected: one for the -CF₃ group (a doublet) and one for the -CF₂H group (a doublet of quartets), with characteristic coupling constants. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound. |

| GC-MS | A single major peak in the gas chromatogram, with the corresponding mass spectrum confirming the molecular weight and bromine isotope pattern. |

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-functionality as a reactive intermediate and a pharmacokinetic modulator make it an exceptionally valuable compound. For researchers in drug discovery and materials science, a thorough understanding of this building block opens up new avenues for creating novel molecules with enhanced performance and tailored properties.

References

-

Alachem Co., Ltd. This compound. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:52328-78-6. [Link]

-

PubChem. 1-Bromo-4-(3,3-difluorocyclobutoxy)benzene. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

PubChem. 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene. [Link]

-

ATB (Automated Topology Builder). 1-Bromo-4-fluorobenzene. [Link]

-

NIST WebBook. 1-Bromo-4-propylbenzene. [Link]

-

PubChem. 1-Bromo-4-(pent-1-en-1-yl)benzene. [Link]

-

ResearchGate. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]

- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)

-

National Institutes of Health (NIH). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing hexafluoropropoxy group profoundly influences the reactivity of both the aromatic ring and the carbon-bromine bond. This guide will delve into the synthesis, physicochemical properties, and predicted reactivity in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for representative reactions are provided, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and the development of advanced materials. The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, this compound, is a versatile building block that combines the synthetic utility of an aryl bromide with the unique electronic properties imparted by the hexafluoropropoxy substituent.

The defining feature of this molecule is the powerful electron-withdrawing nature of the hexafluoropropoxy group, a consequence of the high electronegativity of the six fluorine atoms. This electronic perturbation renders the aromatic ring electron-deficient and activates the C-Br bond towards a range of important chemical transformations. This guide will provide a detailed exploration of this reactivity, offering both theoretical understanding and practical guidance for its application in synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 52328-78-6 | [1][2] |

| Molecular Formula | C₉H₅BrF₆O | [1][2] |

| Molecular Weight | 323.03 g/mol | [1][2] |

| Appearance | Likely a colorless liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a classic AA'BB' pattern for the para-substituted aromatic ring. The two doublets, each integrating to 2H, will likely appear in the downfield region (δ 7.0-7.8 ppm) due to the deshielding effect of the electronegative hexafluoropropoxy group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the electronic environment of each carbon atom. The carbon bearing the bromine (ipso-carbon) is expected to have a chemical shift around 115-125 ppm. The carbon attached to the oxygen of the hexafluoropropoxy group will be significantly downfield (likely >150 ppm) due to the strong deshielding effect. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The carbons of the hexafluoropropyl group will exhibit complex splitting patterns due to C-F coupling.[3]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the 1,1,2,3,3,3-hexafluoropropoxy group, a complex splitting pattern is anticipated due to the diastereotopic nature of the CF₂ fluorine atoms and their coupling to the adjacent CFH and CF₃ groups.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of roughly equal intensity). The molecular ion peak would be observed at m/z 322 and 324. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the hexafluoropropoxy group.[4][5][6][7][8]

Proposed Synthesis

While a specific, peer-reviewed synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of fluoroalkyl aryl ethers. A common approach involves the nucleophilic substitution of a suitably activated aromatic substrate with a fluoroalkoxide.

A logical precursor for this synthesis is 4-bromophenol. The reaction would involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to react with hexafluoropropene.

Proposed Synthetic Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 5. Solved Mass spectra of 1-bromo-4-propy benzene and | Chegg.com [chegg.com]

- 6. 1-Bromo-4-(pent-1-en-1-yl)benZene | C11H13Br | CID 12603091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 8. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene: Commercial Availability, Synthesis, and Applications for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene, a valuable building block in this context, covering its commercial availability, synthesis, and potential applications.

Introduction to a Versatile Fluorinated Building Block

This compound, identified by the CAS number 52328-78-6, is an aromatic compound featuring a bromine atom and a hexafluoropropoxy group attached to a benzene ring. This unique combination of a reactive bromine handle, suitable for a wide array of cross-coupling reactions, and the electron-withdrawing, lipophilic hexafluoropropoxy group makes it a highly attractive intermediate for the synthesis of novel therapeutic agents and other advanced materials. The presence of the hexafluoropropoxy moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a strategy widely employed in drug design to optimize efficacy and metabolic profiles.[1]

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. For researchers, this accessibility is crucial for timely and efficient project execution. The compound is typically offered in various purities and quantities, catering to both small-scale research and larger developmental needs.

| Supplier | Product Code | Purity | Available Quantities |

| SynQuest Laboratories | 2607-B-74 | Not Specified | 2 g, 5 g, 25 g, Bulk |

| Alachem Co., Ltd. | 08EY15 | Not Specified | R&D to industrial scale |

| Aladdin | B1062024 | ≥95% | 5 g |